
2,5-Dichloro-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-(trifluoromethyl)aniline (DC3TA) is an organic compound with the molecular weight of 230.02 g/mol . It has been used in a variety of scientific research applications.
Synthesis Analysis
The synthesis of DC3TA involves a series of chemical reactions, starting from 3,5-Bis-(trifluoromethyl)benzene. The compound also serves as a monodentate transient directing group in palladium-catalyzed reactions.Molecular Structure Analysis
The unique structure of DC3TA, influenced by the chlorine and trifluoromethyl groups, offers insights into molecular vibrational characteristics. The InChI Key of DC3TA is VYVZNQXTBHGTEN-UHFFFAOYSA-N .Chemical Reactions Analysis
DC3TA serves as an intermediate in the synthesis of highly efficient and low toxic pesticides and new herbicides. It is also pivotal in the synthetic process of novel pesticides like Bistrifluron.Scientific Research Applications
Pesticide and Herbicide Intermediates
2,5-Dichloro-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of highly efficient and low toxic pesticides and new herbicides. Its role in the preparation and characteristics of these agricultural chemicals highlights its importance in the field of agrochemical research (Zhou Li-shan, 2002).
Synthesis of Novel Pesticides
This compound is also pivotal in the synthetic process of novel pesticides like Bistrifluron. The process involves a series of chemical reactions, starting from 3,5-Bis-(trifluoromethyl)benzene, leading to the formation of this compound, which is then used to synthesize Bistrifluron, a compound exhibiting potent growth-retarding activity against pests (Liu An-chan, 2015).
Vibrational Spectra Studies
In vibrational spectra studies, this compound has been used to investigate various functional groups' presence within molecules. Its unique structure, influenced by the chlorine and trifluoromethyl groups, offers insights into molecular vibrational characteristics (T. Karthick, V. Balachandran, S. Perumal, A. Nataraj, 2013).
Nonlinear Optical Materials Research
The compound is also involved in research related to nonlinear optical (NLO) materials. It's been studied for its potential usefulness in NLO applications due to its specific vibrational characteristics when combined with other chemical groups (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).
Organic Synthesis
In organic synthesis, this compound serves as a monodentate transient directing group in palladium-catalyzed reactions. This role is crucial for the efficient synthesis of various organic compounds, demonstrating its versatility in organic chemistry (Yi‐Feng Wang et al., 2019).
Quantum Chemical Studies
Quantum chemical studies on this compound have contributed significantly to understanding molecular orbital calculations, chemical reactivity, and thermodynamic parameters of similar compounds. This research is fundamental in theoretical chemistry (V. Arjunan, T. Rani, S. Mohan, 2011).
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which can lead to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound is considered hazardous and can cause severe skin burns and eye damage . Therefore, it’s crucial to handle it with suitable protective clothing and avoid creating dust .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It serves as an intermediate in the synthesis of highly efficient and low-toxic pesticides and new herbicides. The compound interacts with various enzymes and proteins, including those involved in the synthesis of Ubrogepant, a medication for acute migraine, and Travoprost, a prostaglandin F receptor agonist for glaucoma treatment. These interactions are crucial for the compound’s role in pharmacological applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its role in developing new herbicides and pesticides, as well as its applications in pharmacology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound serves as a monodentate transient directing group in palladium-catalyzed reactions, which is pivotal in the synthetic process of novel pesticides like Bistrifluron. These interactions at the molecular level are crucial for the compound’s biochemical properties and applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function observed in in vitro or in vivo studies . Understanding these temporal effects is crucial for optimizing the compound’s applications in scientific research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, while at higher dosages, it can cause toxic or adverse effects. These dosage-dependent effects are essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, which are crucial for the compound’s role in biochemical reactions and its applications in pharmacology and agriculture.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its activity and function in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s activity and function in biochemical reactions and its applications in scientific research.
Properties
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZNQXTBHGTEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546354 |
Source


|
| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103995-81-9 |
Source


|
| Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)

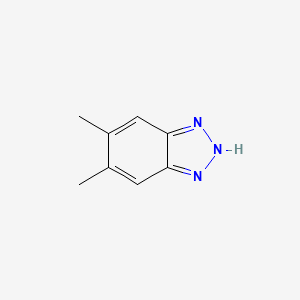
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)
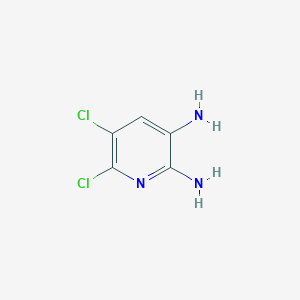
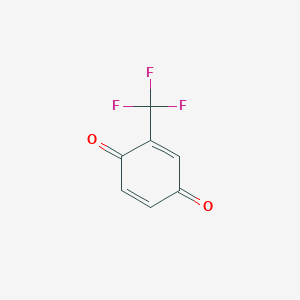
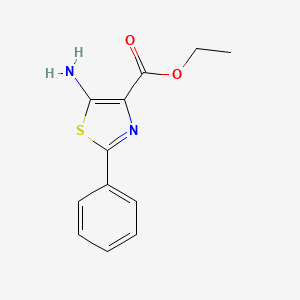


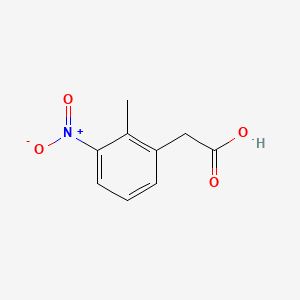
![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)


